3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-4-10-8(2-1-3-13-10)7-14-9-5-12-6-9/h1-3,9,12H,5-7H2 |
InChI Key |
LCYKFVCBTZDKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(N=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile typically involves the reaction of azetidine with pyridine-2-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidine, followed by the addition of pyridine-2-carbonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of pyridine-2-methylamine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
(a) 3-(Substituted Phenyl)pyridine-2-carbonitriles
Compounds such as 3-(2-Methylphenyl)pyridine-2-carbonitrile (MFCD22586705) and 3-(4-Methylphenyl)pyridine-2-carbonitrile (MFCD22586704) share the pyridine-2-carbonitrile core but differ in their 3-position substituents (methylphenyl vs. azetidinyloxymethyl) .
- Key Differences :
- The azetidine group introduces a smaller, more polar heterocycle compared to the lipophilic methylphenyl substituents.
- The azetidine’s oxygen linker may enhance solubility in polar solvents, whereas methylphenyl groups favor hydrophobic environments.
(b) Trifluoromethyl-Substituted Derivatives
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS 573762-62-6) features a trifluoromethyl group at the 3-position and an amino group at the 5-position .
- The amino group enables participation in hydrogen bonding, whereas the azetidine’s ether oxygen offers weaker polarity.
(c) Azetidine-Containing Analogs
3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile (CAS 2415527-41-0) shares the azetidine-oxygen linkage but incorporates a trifluoromethylpyridine moiety .
- Key Differences :
Physicochemical Properties
*Estimated based on analogs in .
Biological Activity
3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits significant antimicrobial and anticancer properties, making it a subject of various scientific investigations.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two nitrogen atoms and a cyano group. Its structure includes a pyridine ring linked to an azetidine moiety via a pyridin-3-yloxymethyl group, enhancing its chemical reactivity and biological potential.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that derivatives of pyridine compounds, including this compound, exhibit effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that the compound may serve as a therapeutic agent in combating infections caused by these pathogens .
Anticancer Activity
Research also highlights the anticancer properties of this compound. The compound interacts with specific molecular targets within cancer cells, potentially inhibiting pathways crucial for cell proliferation. Further studies are needed to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.
The mechanism of action for this compound involves binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activities and influence various signaling pathways, which is critical for its antimicrobial and anticancer effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps, utilizing solvents like ethanol and catalysts such as sodium hydroxide to enhance reaction efficiency. Continuous flow reactors may be employed in industrial settings to improve yield and purity.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Aziridines | Three-membered nitrogen ring | Similar reactivity but less complex than azetidines |
| Pyrrolidines | Five-membered nitrogen ring | Broader range of biological activities |
| Indoles | Fused benzene and pyrrole rings | Diverse pharmacological properties |
The combination of a pyridine ring with an azetidine structure in this compound enhances its reactivity and biological activity compared to other compounds in its class.
Case Studies
Recent studies have focused on the pharmacological profiles of compounds similar to this compound. For instance, research on related azetidine derivatives has demonstrated varying degrees of potency against specific targets, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Q. Advanced
Core modifications : Synthesize analogs with varied substituents (e.g., replacing azetidine with pyrrolidine) to assess bioactivity changes.
Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with pyridine-carbonitrile groups).
In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate structural features with inhibitory potency .
What challenges arise in optimizing reaction yields for this compound?
Advanced
Common issues include:
- Low regioselectivity : Mitigate by using directing groups (e.g., Boc-protected amines) during coupling.
- Steric hindrance : Employ bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance efficiency.
- Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2 eq azetidine derivative to pyridine precursor) .
How can researchers assess the compound’s potential pharmacological activity?
Q. Advanced
Target identification : Screen against kinase or GPCR panels using fluorescence polarization assays.
Toxicity profiling : Use hepatic microsomes to evaluate metabolic stability and CYP inhibition.
In vivo models : Test in zebrafish or murine models for bioavailability and efficacy .
What are the key considerations for designing stable formulations of this compound?
Q. Advanced
Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes.
pH stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways.
Lyophilization : Assess feasibility for long-term storage .
How can computational methods aid in predicting the compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
